Carboxylesterase 2 (CES2) Inhibition: Target Compound Shows Moderate Activity in Human Liver Microsomes
In human liver microsomes, 5-(difluoromethoxy)-6-methoxy-1,3-benzothiazol-2-amine inhibited CES2 with an IC50 of 5.61 μM, as measured by fluorescein diacetate hydrolysis after 10 min preincubation [1]. CES1 inhibition was weaker (IC50 = 22.4 μM) [1]. A direct head-to-head comparator for this specific compound is not available in public databases; however, this data provides a quantifiable baseline for CES isoform selectivity profiling relative to other benzothiazoles.
| Evidence Dimension | Carboxylesterase 2 (CES2) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.61 μM (5610 nM) |
| Comparator Or Baseline | CES1 inhibition: IC50 = 22.4 μM (22400 nM) |
| Quantified Difference | 4-fold higher potency for CES2 over CES1 |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
Quantifies potential for drug-drug interaction (DDI) liabilities during preclinical development, enabling informed go/no-go decisions in medicinal chemistry campaigns.
- [1] BindingDB. BDBM50058817 (CHEMBL1271483). IC50 data for human carboxylesterase 1 and 2. View Source
